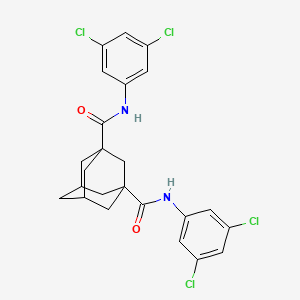

N1,N3-bis(3,5-dichlorophenyl)adamantane-1,3-dicarboxamide

Description

Properties

IUPAC Name |

1-N,3-N-bis(3,5-dichlorophenyl)adamantane-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl4N2O2/c25-15-2-16(26)5-19(4-15)29-21(31)23-8-13-1-14(9-23)11-24(10-13,12-23)22(32)30-20-6-17(27)3-18(28)7-20/h2-7,13-14H,1,8-12H2,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPSTUQMEFGMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)NC5=CC(=CC(=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-bis(3,5-dichlorophenyl)adamantane-1,3-dicarboxamide typically involves the reaction of adamantane derivatives with dichlorophenyl reagents. A common method includes the Friedel-Crafts alkylation reaction, where adamantane is reacted with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N3-bis(3,5-dichlorophenyl)adamantane-1,3-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl groups, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1,N3-bis(3,5-dichlorophenyl)adamantane-1,3-dicarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of advanced materials with specific thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N1,N3-bis(3,5-dichlorophenyl)adamantane-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-(2-Chloroethyl)-N1,N3-bis(3,5-dichlorophenyl)malonamide (Compound 16)

Structural Features :

Key Differences :

- The chloroethyl group in Compound 16 may act as an alkylating agent, introducing cytotoxicity risks absent in the adamantane derivative.

- Biological Activity : Compound 16 exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), attributed to the dichlorophenyl groups’ hydrophobic interactions . The adamantane analog’s rigidity could enhance prolonged target engagement.

N-(3-Chlorophenyl)-1-adamantanecarboxamide

Structural Features :

Key Differences :

- The mono-substitution reduces molecular weight and logP compared to the dichloro-dicarboxamide analog, likely improving solubility but diminishing target affinity.

Research Findings and Implications

- Structural Advantages of Adamantane : The adamantane core’s rigidity may improve pharmacokinetic profiles by reducing off-target interactions compared to flexible malonamide derivatives .

- Role of Dichlorophenyl Groups : The 3,5-dichloro substitution pattern enhances antimicrobial activity through synergistic hydrophobic and halogen-bonding interactions, as demonstrated in Compound 16 .

- Trade-offs in Design : While the adamantane dicarboxamide’s high molecular weight and logP may limit aqueous solubility, its stability and target affinity make it a promising candidate for topical antimicrobial applications.

Biological Activity

N1,N3-bis(3,5-dichlorophenyl)adamantane-1,3-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various research studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an adamantane core structure with two 3,5-dichlorophenyl groups and two carboxamide functionalities. The compound's molecular formula is C20H18Cl2N2O2.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that it may act on various receptors and enzymes, influencing cellular signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .

- Receptor Modulation : The compound may interact with melanocortin receptors, which are involved in energy homeostasis and inflammation .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Key findings include:

- Anti-inflammatory Effects : In vitro studies have demonstrated that related compounds exhibit significant anti-inflammatory properties. For instance, derivatives of adamantane have been shown to reduce edema in animal models .

- Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties by inducing apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the inhibition of specific signaling pathways involved in cell proliferation.

Data Table: Biological Activity Overview

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of related adamantane derivatives, compounds were administered at a dose of 100 mg/kg. The results indicated a significant reduction in paw edema comparable to indometacin, a standard anti-inflammatory drug .

Case Study 2: Antitumor Efficacy

Another study focused on the antitumor potential of similar compounds showed that they could inhibit tumor growth in xenograft models. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.